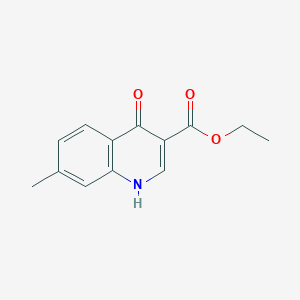
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride, commonly referred to as 2P-PY-E-1-AT, is a synthetic compound that has recently gained attention for its potential applications in a variety of scientific fields. This compound belongs to the group of pyrrolidine derivatives, which are a type of heterocyclic organic compounds that contain nitrogen and a five-membered ring. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
2P-PY-E-1-AT has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various bioactive compounds, including pyrrolidine derivatives, which have been studied for their potential use in the treatment of a variety of diseases. It has also been used in the synthesis of peptides and peptide-like molecules, which have been studied for their potential use in the development of novel therapeutic agents. In addition, 2P-PY-E-1-AT has been studied for its potential use in the synthesis of small molecules, which have been studied for their potential use in the development of drugs for the treatment of cancer, Alzheimer’s disease, and other diseases.
Mécanisme D'action
The mechanism of action of 2P-PY-E-1-AT is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosine hydroxylase (TH), which is involved in the synthesis of the neurotransmitter dopamine. It is thought that the inhibition of TH by 2P-PY-E-1-AT leads to the accumulation of dopamine in the brain, which can lead to an increased concentration of dopamine in the synaptic cleft, resulting in an increased response to stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2P-PY-E-1-AT are not yet fully understood. However, it has been shown to have neuroprotective and antidepressant effects in animal models. It has also been shown to have anticonvulsant and anti-inflammatory effects in animal models. In addition, it has been shown to have neuroprotective and neuroregenerative effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2P-PY-E-1-AT has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it has a relatively low toxicity and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can make it difficult to use in certain experiments. In addition, it has a relatively short shelf-life, which can limit its use in experiments that require long-term storage.
Orientations Futures
The potential future directions for 2P-PY-E-1-AT include further research into its mechanism of action, its biochemical and physiological effects, and its potential use in the development of novel therapeutic agents. In addition, further research into its potential applications in medicinal chemistry, biochemistry, and pharmacology is warranted. Finally, further research into its potential use in the synthesis of small molecules is also needed.
Méthodes De Synthèse
2P-PY-E-1-AT is synthesized using a two-step process. In the first step, the compound is synthesized from the reaction of 2-pyridin-3-yl-2-pyrrolidin-1-yl)ethan-1-amine and trihydrochloride. The reaction is carried out in a mixture of dichloromethane and anhydrous potassium carbonate at room temperature for two hours. In the second step, the compound is purified through column chromatography.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine to form 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine, which is then reacted with hydrochloric acid to form the trihydrochloride salt.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Pyrrolidine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-3-carboxaldehyde is reacted with pyrrolidine in the presence of a suitable solvent and a catalyst to form 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine.", "Step 2: The resulting amine is then reacted with hydrochloric acid to form the trihydrochloride salt of 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine." ] } | |
Numéro CAS |
917373-62-7 |
Nom du produit |
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride |
Formule moléculaire |
C11H20Cl3N3 |
Poids moléculaire |
300.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)